1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate
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Overview
Description
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with an ethyl group and a hydroxyphenyl carbamate moiety
Preparation Methods
The synthesis of 1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidine with 3-hydroxyphenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial production methods for carbamates often involve the use of carbamoyl chlorides or isocyanates as intermediates. These intermediates react with phenols or alcohols to form the desired carbamate products. The process may involve multiple steps, including purification and isolation of the final product .
Chemical Reactions Analysis
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine ring, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial settings, it can be used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and lead to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate
- tert-Butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate
- tert-Butyl (4-(piperidin-1-yl)phenyl)carbamate
- tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate
- tert-Butyl N-(3-hydroxyphenyl)-N-propylcarbamate
- tert-Butyl N-butyl-N-(3-hydroxyphenyl)carbamate
These compounds share structural similarities with this compound but differ in their substituents and functional groups. The unique combination of the ethyl group and hydroxyphenyl carbamate moiety in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
95041-67-1 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1-ethylpiperidin-4-yl) N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-2-16-8-6-13(7-9-16)19-14(18)15-11-4-3-5-12(17)10-11/h3-5,10,13,17H,2,6-9H2,1H3,(H,15,18) |
InChI Key |
FYASNXJYGOPKLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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